
2,4,5-Trimethylthiazole: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,5-Trimethylthiazole

Cat. No.: B1212947 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,5-trimethylthiazole, a key flavor

compound formed during the thermal processing of food. This document covers its chemical

properties, natural occurrence, sensory characteristics, and the underlying biochemical

pathways of its formation. Detailed experimental protocols for its synthesis and analysis are

provided to support further research and application.

Introduction
2,4,5-Trimethylthiazole (CAS No. 13623-11-5) is a sulfur-containing heterocyclic organic

compound that plays a significant role in the desirable flavor profiles of a wide variety of cooked

foods.[1] As a product of the Maillard reaction, it is a key contributor to the savory, roasted,

nutty, and coffee-like aromas associated with thermally processed meats, baked goods, and

beverages.[2][3][4] Its potent and complex organoleptic properties make it a compound of

significant interest to the flavor and fragrance industry and a subject of study for food chemists

and sensory scientists.[5]

Chemical and Physical Properties
2,4,5-Trimethylthiazole is a clear, colorless to pale yellow liquid with a distinct, powerful

aroma.[4] Its fundamental properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1212947?utm_src=pdf-interest
https://www.benchchem.com/product/b1212947?utm_src=pdf-body
https://www.benchchem.com/product/b1212947?utm_src=pdf-body
https://www.femaflavor.org/flavor-library/245-trimethylthiazole
https://www.benchchem.com/pdf/Technical_Support_Center_Purification_of_2_4_5_Trimethyl_4_5_dihydrothiazole.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Hantzsch_Thiazole_Synthesis_of_Derivatives.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_5-Trimethylthiazole
https://www.benchchem.com/pdf/A_Tale_of_Two_Thiazoles_A_Comparative_Analysis_of_2_4_5_Trimethylthiazole_and_2_4_5_Trimethyl_4_5_dihydrothiazole_in_Flavor_and_Sensory_Profiles.pdf
https://www.benchchem.com/product/b1212947?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_5-Trimethylthiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₆H₉NS

Molecular Weight 127.21 g/mol [1]

IUPAC Name 2,4,5-trimethyl-1,3-thiazole[1]

CAS Number 13623-11-5[1]

Appearance Colorless to pale yellow liquid

Boiling Point 166-167 °C @ 717 mmHg[6]

Density ~1.013 g/mL at 25 °C

Refractive Index ~1.509 at 20 °C

Solubility
Slightly soluble in water (~530 mg/L at 25 °C);

soluble in alcohol and dipropylene glycol.[7]

Occurrence and Sensory Profile
2,4,5-Trimethylthiazole has been identified as a volatile constituent in numerous cooked food

items. Its formation is intrinsically linked to the Maillard reaction and Strecker degradation

pathways.

Natural Occurrence
The compound is a natural component of the aroma of many foods, including:

Roasted Beef[7]

Roasted Chicken[7]

Roasted Pork[7]

Cooked Potatoes[1]

Coffee[7]

Roasted Nuts[8]
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Cocoa[9]

Sensory Characteristics
The sensory profile of 2,4,5-trimethylthiazole is complex and concentration-dependent. It is

highly valued for its desirable roasted and savory notes.

Parameter Description

Odor Profile

Described as nutty, cocoa, coffee-like, and

musty. At higher concentrations (>0.05 ppm), it

can impart notes of raw potato skin.[6][8]

Flavor Profile
Contributes nutty, cocoa, and green vegetative

notes with roasted, earthy nuances.[9]

Odor Threshold in Water Approximately 10 ppb.[10]

Typical Usage Levels
Recommended up to 6 ppm in condiments and

soups, and 2 ppm in confectionery.[6][9]

Biosynthesis and Formation Pathway
2,4,5-Trimethylthiazole is not typically biosynthesized in living organisms but is formed as a

product of the Maillard reaction during the heating of foodstuffs. The key precursors are sulfur-

containing amino acids (like cysteine), reducing sugars, and α-dicarbonyl compounds.

The formation pathway involves the degradation of these precursors to generate key

intermediates: hydrogen sulfide (H₂S), ammonia (NH₃), and carbonyl compounds. These

intermediates then react to form the thiazole ring.
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Maillard reaction pathway to 2,4,5-trimethylthiazole.

Olfactory Signaling Pathway
The perception of 2,4,5-trimethylthiazole as a flavor compound is initiated by its interaction

with olfactory receptors (ORs) located in the main olfactory epithelium. This triggers a canonical

G-protein coupled receptor (GPCR) signaling cascade.
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Canonical olfactory signaling pathway for flavor perception.

Experimental Protocols
Analysis by Headspace SPME-GC-MS
This protocol outlines a general method for the extraction and analysis of 2,4,5-
trimethylthiazole from a solid food matrix, such as roasted coffee.
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Sample Preparation

HS-SPME

GC-MS Analysis

Weigh 1-2g of ground sample
into a 20 mL headspace vial

Add saturated NaCl solution
and internal standard

Seal vial

Equilibrate vial at 70-80°C
for 30-60 min

Expose DVB/CAR/PDMS fiber
to headspace for 30-60 min

Desorb fiber in GC inlet
(e.g., 250°C for 3-5 min)

Separate on VF-5MS column

Detect via MS (EI, 70 eV)

Identify via mass spectra
and retention index

Click to download full resolution via product page

Workflow for HS-SPME-GC-MS analysis of 2,4,5-trimethylthiazole.
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Methodology Details:

Sample Preparation:

Weigh 1-2 g of a finely ground sample into a 20 mL headspace vial.[11]

Add approximately 5 mL of a saturated NaCl solution to improve the release of volatile

compounds.[11]

For quantitative analysis, add a known concentration of a suitable internal standard.

Immediately seal the vial with a PTFE/silicone septum cap.[11]

Headspace Solid-Phase Microextraction (HS-SPME):

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is

recommended for broad-range volatile analysis.[12]

Equilibration & Extraction: Incubate the sealed vial at 70-80°C for 30-60 minutes with

agitation. Expose the SPME fiber to the headspace for 30-60 minutes at the same

temperature.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS):

Desorption: Transfer the fiber to the GC injection port and desorb the analytes at 250°C for

3-5 minutes in splitless mode.[11][12]

Column: A VF-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25

mm i.d., 0.25 µm film thickness) is suitable.[10][12]

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

Oven Program: Initial temperature of 50°C, ramp to 250°C at 3°C/minute.[12]

MS Parameters: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

[12] Identification is confirmed by comparing mass spectra and retention indices with

reference libraries and authentic standards.[11]
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Synthesis by Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and effective method for preparing thiazole rings.

[13] This protocol provides a general procedure for the synthesis of 2,4,5-trimethylthiazole
from thioacetamide and 3-bromo-2-butanone.
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Reaction Setup

Work-up & Purification

Dissolve Thioacetamide (1.0 eq)
in Ethanol in a round-bottom flask

Slowly add 3-Bromo-2-butanone (1.0 eq)
at room temperature

Stir at room temp or slightly elevated
(40-50°C)

Monitor reaction by TLC or GC-MS

Cool to room temperature

Neutralize with NaHCO₃ solution

Extract with Diethyl Ether or
Dichloromethane

Dry organic layers over Na₂SO₄,
filter, and concentrate

Purify crude product by
distillation or column chromatography

Click to download full resolution via product page

Workflow for the Hantzsch synthesis of 2,4,5-trimethylthiazole.
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Methodology Details:

Materials:

Thioacetamide (1.0 equivalent)

3-Bromo-2-butanone (1.0 equivalent)[13]

Ethanol (solvent)

Saturated sodium bicarbonate solution

Diethyl ether or dichloromethane (extraction solvent)

Anhydrous sodium sulfate

Procedure:

Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioacetamide

in ethanol. Slowly add 3-bromo-2-butanone to the solution at room temperature. Stir the

mixture at room temperature or with gentle heating (e.g., 40-50°C).[13]

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography

(TLC) or GC-MS until completion, which typically occurs within a few hours.[13]

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize

the reaction mixture by adding a saturated sodium bicarbonate solution.[13]

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent

such as diethyl ether or dichloromethane. Combine the organic layers.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure. The resulting crude product can be purified

by fractional distillation or flash column chromatography.[2][13]

Conclusion
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2,4,5-Trimethylthiazole is a fundamentally important flavor compound, contributing desirable

sensory attributes to a vast range of cooked foods. Understanding its formation through the

Maillard reaction, its sensory impact, and the methods for its analysis and synthesis are crucial

for flavor chemists, food scientists, and researchers in related fields. The protocols and data

presented in this guide offer a comprehensive technical foundation for professionals working

with this key flavor molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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